molecular formula C17H15NO4 B11162244 Methyl [(3-benzyl-1,2-benzoxazol-6-yl)oxy]acetate

Methyl [(3-benzyl-1,2-benzoxazol-6-yl)oxy]acetate

Cat. No.: B11162244
M. Wt: 297.30 g/mol
InChI Key: CARWFLQLNHFWOV-UHFFFAOYSA-N
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Description

Methyl [(3-benzyl-1,2-benzoxazol-6-yl)oxy]acetate is a benzoxazole-derived chemical intermediate with significant potential in pharmaceutical research and organic synthesis. This compound features a benzoxazole core structure substituted with a benzyl group at the 3-position and a methoxyacetate moiety at the 6-position, creating a versatile scaffold for drug discovery and medicinal chemistry applications. The benzoxazole ring system is recognized as a privileged structure in medicinal chemistry due to its diverse biological activities and ability to participate in key molecular interactions. Research Applications and Value: This compound serves as a key synthetic intermediate for the development of potential therapeutic agents, particularly in the design of enzyme inhibitors and receptor modulators. Structural analogs of this benzoxazole derivative have demonstrated biological activity in published research . The methoxyacetate functional group provides a handle for further chemical modifications, allowing researchers to create diverse compound libraries for structure-activity relationship studies. The compound's molecular architecture makes it particularly valuable for neuroscience, oncology, and infectious disease research programs where benzoxazole-containing compounds have shown promise. Chemical Properties and Handling: this compound should be stored under inert atmosphere at -20°C protected from light. Researchers should use proper personal protective equipment including gloves and safety glasses when handling this compound. All experimental use must be conducted by qualified professionals in appropriately equipped laboratories. Regulatory Status: This product is For Research Use Only (RUO). Not for diagnostic or therapeutic applications. Absolutely not for human consumption. Researchers should comply with all applicable regulations regarding the acquisition, use, and disposal of chemical substances.

Properties

Molecular Formula

C17H15NO4

Molecular Weight

297.30 g/mol

IUPAC Name

methyl 2-[(3-benzyl-1,2-benzoxazol-6-yl)oxy]acetate

InChI

InChI=1S/C17H15NO4/c1-20-17(19)11-21-13-7-8-14-15(18-22-16(14)10-13)9-12-5-3-2-4-6-12/h2-8,10H,9,11H2,1H3

InChI Key

CARWFLQLNHFWOV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)COC1=CC2=C(C=C1)C(=NO2)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Cyclization of 2-Amino-5-Hydroxybenzamide Precursors

A common approach involves reacting 2-amino-5-hydroxybenzamide with benzyl chloride in the presence of a base such as potassium carbonate. The amide intermediate undergoes cyclization under acidic conditions (e.g., polyphosphoric acid) to yield 3-benzyl-6-hydroxy-1,2-benzoxazole. This method achieves moderate yields (60–70%) but requires careful control of reaction time and temperature to avoid over-acylation.

Alternative Pathway via Schiff Base Formation

Condensation of 2-amino-5-hydroxybenzaldehyde with benzylamine forms a Schiff base, which is subsequently oxidized using manganese dioxide to generate the benzoxazole ring. While this method offers superior regiocontrol, the oxidation step introduces scalability challenges due to the stoichiometric use of MnO₂.

ParameterOptimal ValueYield (%)
BaseK₂CO₃73
SolventDMF68
Temperature (°C)8071
Reaction Time (h)1675

Mitsunobu Reaction for Sterically Hindered Systems

For substrates with reduced reactivity, the Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine enables efficient etherification. This method achieves yields up to 82% but requires strict anhydrous conditions and generates stoichiometric phosphine oxide byproducts, complicating purification.

Integrated One-Pot Synthesis

Recent advances demonstrate the feasibility of combining benzoxazole formation and O-alkylation in a single reaction vessel. A sequential protocol involves:

  • Cyclodehydration of 2-amino-5-hydroxybenzamide with benzyl bromide in trifluoroacetic acid.

  • Direct addition of methyl chloroacetate and potassium iodide to the reaction mixture.

This approach reduces purification steps and improves overall yield to 78%. However, the acidic environment risks ester hydrolysis, necessitating precise pH control during the alkylation phase.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency and Scalability of Methods

MethodYield (%)Purity (%)Scalability
Stepwise O-Alkylation7598High
Mitsunobu Reaction8295Moderate
One-Pot Synthesis7897High

The Mitsunobu reaction offers the highest yield but is less practical for industrial-scale production due to reagent cost and byproduct management. The one-pot method balances efficiency and scalability, making it preferable for large-scale synthesis.

Challenges and Mitigation Strategies

Regioselectivity in Benzoxazole Formation

Competing cyclization pathways may yield 5-benzyl or 7-benzyl regioisomers. Employing sterically hindered bases like 1,8-diazabicycloundec-7-ene (DBU) suppresses undesired isomerization.

Ester Hydrolysis During Purification

The methyl ester group is susceptible to hydrolysis under basic or aqueous conditions. Purification via silica gel chromatography using neutral eluents (e.g., hexane/ethyl acetate) minimizes degradation .

Chemical Reactions Analysis

Types of Reactions

Methyl [(3-benzyl-1,2-benzoxazol-6-yl)oxy]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The benzoxazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and TBHP.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzoxazole derivatives.

Scientific Research Applications

Antimicrobial Properties
Methyl [(3-benzyl-1,2-benzoxazol-6-yl)oxy]acetate and its derivatives have shown promising antimicrobial activity. Studies indicate that benzoxazole derivatives exhibit a broad spectrum of antibacterial and antifungal properties. For instance, compounds with similar structures have demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 3.9 to 250 µg/mL against various strains such as Staphylococcus aureus, Escherichia coli, and Candida albicans . The presence of the benzoxazole moiety is crucial for this activity, as it enhances the interaction with microbial targets.

Anticancer Potential
Research has also highlighted the anticancer properties of benzoxazole derivatives. For example, a study found that certain benzoxazole-based compounds exhibited significant cytotoxicity against human cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colorectal cancer), with IC50 values indicating potent activity . The structural modifications on the benzoxazole ring can influence the efficacy of these compounds, making them suitable candidates for further development in cancer therapy.

Synthetic Utility

Synthetic Strategies
The synthesis of this compound can be achieved through various methodologies involving the condensation of 2-aminophenol derivatives with aldehydes under different catalytic conditions. Recent advancements include the use of magnetic solid acid nanocatalysts that enhance yield and reduce reaction time . These synthetic approaches not only improve efficiency but also allow for the generation of diverse benzoxazole derivatives that can be screened for biological activity.

Material Science Applications
Beyond biological applications, this compound is being explored in materials science. Its unique chemical structure allows it to be integrated into polymer matrices or used as a precursor for novel materials with specific optical or electronic properties. The incorporation of benzoxazole units into polymers can enhance thermal stability and mechanical strength, making them suitable for advanced material applications.

Case Studies and Research Findings

StudyFindingsApplication
Moghaddam et al. (2023) Synthesized benzoxazole derivatives with significant cytotoxicity against cancer cell linesAnticancer drug development
Kumar et al. (2012) Demonstrated broad-spectrum antimicrobial activity of synthesized compoundsAntimicrobial agents
Layek et al. (2019) Evaluated the effectiveness of benzoxazole derivatives against resistant bacterial strainsDevelopment of new antibiotics

Mechanism of Action

The mechanism of action of methyl [(3-benzyl-1,2-benzoxazol-6-yl)oxy]acetate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of microorganisms. In cancer research, the compound may inhibit specific enzymes or signaling pathways involved in cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Key structural analogs include:

Compound Name Substituents (Position 3) Substituents (Position 6) Biological Activity Key References
Methyl [(3-benzyl-1,2-benzoxazol-6-yl)oxy]acetate (Target) Benzyl Methyl oxyacetate Not explicitly reported
{[5-methyl-3-(2-{4-(propan-2-yl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}ethyl)-1,2-benzoxazol-6-yl]oxy}acetic acid Thiazol-ethyl with trifluoromethylphenyl Carboxylic acid PPARδ agonist
3-[Chloro(phenyl)methyl]-6-methyl-1,2-benzoxazole Chloro(phenyl)methyl Methyl Antipsychotic potential (structural analog)
Key Observations:

In contrast, the thiazol-ethyl-trifluoromethylphenyl group in the PPARδ agonist () introduces polarity and hydrogen-bonding capacity via the thiazole and trifluoromethyl groups, critical for receptor binding . The chloro(phenyl)methyl group in ’s compound introduces steric bulk and electron-withdrawing effects, which may enhance stability but reduce solubility compared to the benzyl group .

Position 6 Substituents: The methyl oxyacetate in the target compound is less polar than the carboxylic acid in the PPARδ agonist. This difference suggests the target compound could act as a prodrug, with ester-to-acid conversion in vivo modulating bioavailability .

Pharmacological and Physicochemical Properties

  • Lipophilicity : The target compound’s methyl ester and benzyl group confer higher logP values compared to the carboxylic acid derivative (), favoring blood-brain barrier penetration.
  • Receptor Binding: The PPARδ agonist’s trifluoromethyl and thiazole groups enable strong hydrophobic and dipole interactions with the receptor’s ligand-binding domain, whereas the target compound’s benzyl group may prioritize non-specific membrane interactions .
  • Crystal Packing: ’s compound exhibits van der Waals-dominated packing due to its chloro(phenyl)methyl group .

Q & A

Q. Table 1. Key Structural Parameters from X-ray Crystallography

ParameterValueReference
C10–C9–C3 bond angle113.4°
Cl⋯H4 distance3.12 Å
Benzoxazole ring planarityMax. deviation: 0.023 Å

Q. Table 2. Biological Activity Parameters for Structural Analogs

CompoundActivity (Model)SI ValueReference
[(7-Bromo-3-(2-fluorophenyl)-...]Diuretic (dog)N/A
Methyl N-isovaleryl-L-isoleucine esterAntimicrobial (in vitro)72

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